molecular formula C9H6ClNO2 B8776730 3-Cyano-4-methoxybenzoyl chloride CAS No. 95383-40-7

3-Cyano-4-methoxybenzoyl chloride

Cat. No.: B8776730
CAS No.: 95383-40-7
M. Wt: 195.60 g/mol
InChI Key: KZJFPTMKPSNCDL-UHFFFAOYSA-N
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Description

3-Cyano-4-methoxybenzoyl chloride (molecular formula: C₉H₆ClNO₂) is an aromatic acyl chloride derivative characterized by a cyano (-CN) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the benzoyl ring. This compound is of interest in organic synthesis due to its electrophilic carbonyl carbon, which facilitates reactions with nucleophiles such as amines or alcohols to form amides, esters, or other derivatives.

Properties

CAS No.

95383-40-7

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

3-cyano-4-methoxybenzoyl chloride

InChI

InChI=1S/C9H6ClNO2/c1-13-8-3-2-6(9(10)12)4-7(8)5-11/h2-4H,1H3

InChI Key

KZJFPTMKPSNCDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-cyano-4-methoxybenzoyl chloride with three related acyl chlorides, emphasizing substituent effects, molecular properties, and reactivity.

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Physical Properties (mp/bp) Reactivity Notes
This compound C₉H₆ClNO₂ ~183.6 (estimated) 3-CN, 4-OCH₃ Not available (NA) High electrophilicity due to -CN’s electron-withdrawing effect
3-Methoxy-4-methylbenzoyl chloride C₉H₉ClO₂ 184.619 3-OCH₃, 4-CH₃ NA (monoisotopic mass: 184.029) Moderate reactivity; -CH₃ donates electrons, reducing carbonyl electrophilicity
4-Methoxyphenacyl chloride C₉H₉ClO₂ 184.61 4-OCH₃, phenacyl (COCH₂Cl) mp 98–100°C Phenacyl group enhances stability; less reactive toward hydrolysis
2-Methylbenzoyl chloride C₈H₇ClO 154.59 2-CH₃ bp 213°C Steric hindrance from ortho-CH₃ slows nucleophilic attack

Key Comparative Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The cyano (-CN) group in this compound is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon compared to the electron-donating methyl (-CH₃) group in 3-methoxy-4-methylbenzoyl chloride . This makes the former more reactive in nucleophilic acyl substitution reactions.

Steric and Stability Considerations :

  • 4-Methoxyphenacyl chloride ’s phenacyl group (COCH₂Cl) introduces steric bulk and stabilizes the molecule through resonance, reducing its reactivity compared to simpler benzoyl chlorides .
  • 2-Methylbenzoyl chloride ’s ortho-methyl group creates steric hindrance, slowing reactions with bulky nucleophiles .

Molecular Mass and Applications: Higher molecular mass in this compound (~183.6 g/mol) compared to 2-methylbenzoyl chloride (154.59 g/mol) reflects the heavier cyano substituent. This may influence solubility and purification strategies in synthetic workflows.

Research Findings and Functional Implications

  • Synthetic Utility: this compound’s high reactivity makes it valuable for synthesizing cyanated aromatic amides or esters, which are intermediates in pharmaceuticals or agrochemicals. In contrast, 3-methoxy-4-methylbenzoyl chloride is better suited for less demanding reactions requiring controlled electrophilicity .
  • Stability : The phenacyl group in 4-methoxyphenacyl chloride enhances stability against hydrolysis, making it preferable for storage or slow-release applications .
  • Thermal Properties : The boiling point of 2-methylbenzoyl chloride (213°C) suggests higher volatility compared to methoxy-substituted analogs, impacting distillation protocols .

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